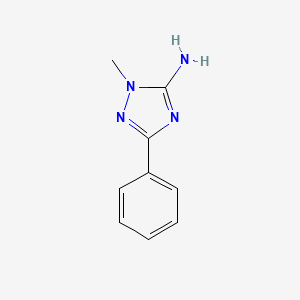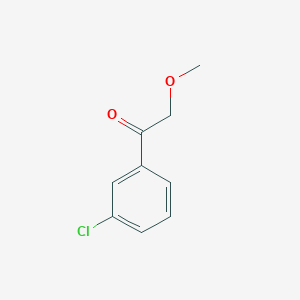
1-(3-Chlorophenyl)-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-methoxyethanone, also known as 3-chloroacetophenone (3-CAP) or mace, is a synthetic compound that is used in a variety of applications in the scientific and medical fields. It is an alkyl halide with a molecular formula of C8H7ClO and a molecular weight of 156.58 g/mol. 3-CAP has been used in the synthesis of various drugs, as a reagent in organic synthesis, and as a component of chemical warfare agents.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Applications
The study by Mostaghni, Shafiekhani, and Madadi Mahani (2022) explored compounds with nonlinear optical properties for use in optical devices, highlighting the significance of such compounds in advancing optical technology. Their research demonstrated that certain compounds exhibit significant nonlinear optical properties, making them suitable for studies and applications in optical devices (Mostaghni, Shafiekhani, & Madadi Mahani, 2022).
Synthetic Organic Chemistry
Plíštil et al. (2006) investigated the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, revealing a pathway for high chemical yield reactions. This research demonstrates the compound's utility in synthetic organic chemistry, particularly in producing 3-alkoxy-6-methylindan-1-ones and other photoproducts, offering a methodological advancement for synthetic chemists (Plíštil et al., 2006).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a molecule related to 1-(3-Chlorophenyl)-2-methoxyethanone, offering insights into its potential biological effects and interaction with proteins. Their findings contribute to the understanding of molecular interactions at the quantum level, which is crucial for the development of new materials and drugs (Viji et al., 2020).
Corrosion Inhibition
Olasunkanmi and Ebenso (2019) examined the effectiveness of propanone derivatives as inhibitors of mild steel corrosion in hydrochloric acid. Their research indicates that these compounds can significantly reduce the corrosion rate, suggesting their application in protecting industrial materials (Olasunkanmi & Ebenso, 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , have been found to interact with the 5-HT2C receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is involved in various physiological processes such as mood regulation, appetite, and sleep .
Mode of Action
Based on the related compound 1-(3-chlorophenyl)piperazine, it can be inferred that it might interact with its targets through a mechanism involving binding to the 5-ht2c receptor . This interaction could lead to changes in the receptor’s activity, potentially influencing serotonin-mediated signal transmission .
Biochemical Pathways
Given its potential interaction with the 5-ht2c receptor, it could be involved in modulating serotonin signaling pathways . Serotonin is a key neurotransmitter that regulates various physiological processes, and alterations in its signaling pathways can have significant downstream effects.
Pharmacokinetics
A related compound, 1-(3-chlorophenyl)piperazine, is known to be metabolized in the liver . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Based on the potential interaction with the 5-ht2c receptor, it could influence serotonin-mediated signal transmission, potentially affecting mood, appetite, and sleep .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTKLBZRUOMROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

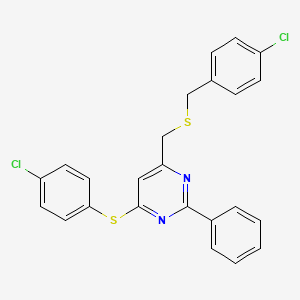
![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)
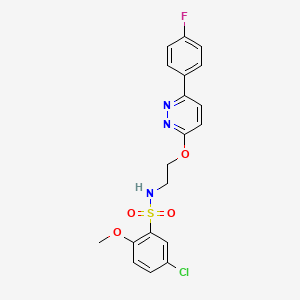
![3-[(4-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2476808.png)


![5-(2-Fluorophenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2476815.png)
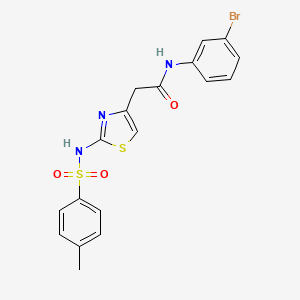
![4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2476819.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2476820.png)
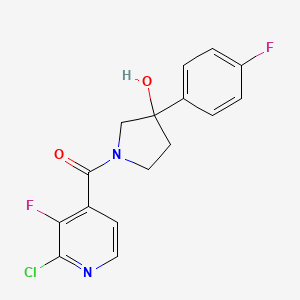
![3-chloro-N-{6-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-pyridinyl}-2,2-dimethylpropanamide](/img/structure/B2476823.png)
![N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2476824.png)
